molecular formula C15H9Cl2NO3 B3034656 2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 2025-43-6

2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione

Cat. No. B3034656
CAS RN: 2025-43-6
M. Wt: 322.1 g/mol
InChI Key: QVMAVYVJYYXZTI-UHFFFAOYSA-N
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Description

The compound 2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a core structure that is present in various pharmacologically active molecules. Isoindole-1,3-dione derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the preparation of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, an alkaloid from Reniera species, which suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds with different substituents has been explored, indicating the versatility of synthetic routes for this class of compounds .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by a planar isoindole-1,3-dione group, which can be substituted at various positions to modulate the compound's properties. The crystal structure and theoretical calculations of related compounds have been performed to understand the conformational and structural characteristics . These studies provide insights into the molecular interactions and geometrical parameters that could be relevant for the compound of interest.

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can undergo various chemical reactions, including interactions with enzymes such as AChE, which is significant in the context of Alzheimer’s disease . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the formation of intermolecular interactions in the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the 2,6-dichlorophenyl methoxy group can affect these properties. Vibrational spectroscopy studies and quantum chemical calculations have been used to analyze the vibrational properties of similar compounds, which can provide information on the bond strengths and molecular dynamics .

Scientific Research Applications

  • Functionalization and Derivative Synthesis :

    • The reactivity of isoindole-1,3-diones has been explored in synthesizing derivatives through reactions such as pseudo-allylic halogenation and methoxy group replacement. These processes demonstrate the potential of isoindole-1,3-diones in organic synthesis and derivative formation, contributing to the development of new compounds with diverse applications (Khusnitdinov et al., 2019).
  • Pharmacological Potential :

    • Certain derivatives of isoindole-1,3-dione have shown potential as ligands for phosphodiesterase 10A and serotonin receptors, suggesting their potential use in the development of antipsychotic drugs. This highlights the role of isoindole-1,3-dione derivatives in neuropsychiatric pharmacology (Czopek et al., 2020).
  • Catalysis in Organic Synthesis :

    • Palladium-catalyzed aminocarbonylation has been used to produce 2-substituted isoindole-1,3-diones, indicating the catalytic utility of isoindole-1,3-diones in organic synthesis. This method is notable for its tolerance of various functional groups, making it versatile for the synthesis of complex organic molecules (Worlikar & Larock, 2008).
  • Material Science Applications :

    • Isoindole-1,3-diones have been investigated for their potential use as organic cathode materials in Li-ion batteries. Computational studies have predicted their redox behavior, indicating their suitability for energy storage applications (Karlsson et al., 2012).
  • Anticancer Activity :

    • Research has explored the anticancer activity of isoindole-1,3(2H)-dione compounds, with variations in anticancer efficacy depending on the substituents. This suggests the potential of isoindole-1,3-diones in cancer treatment and the importance of molecular structure in determining their therapeutic effectiveness (Tan et al., 2020).

Safety and Hazards

The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) . All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity .

Future Directions

The search for new, safe, and effective synthetic drugs is a constant need . Heterocyclic compounds play an important role as the basis of many bioactive molecules . The isoindoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . It has been proven that the phthalimide ring does not cause the side effects characteristic of glutarimide derivatives .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-6-3-7-13(17)11(12)8-21-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMAVYVJYYXZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192078
Record name 2-[(2,6-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2025-43-6
Record name 2-[(2,6-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2025-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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